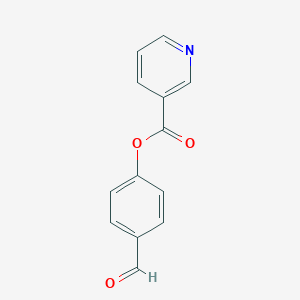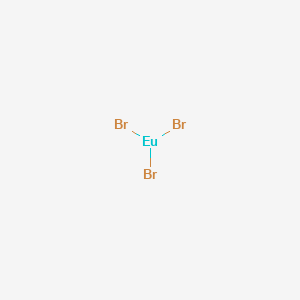
Cyclooctatetraen-Eisen-Tricarbonyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricarbonyl(cyclooctatetraene)iron is an organoiron compound with the formula (C₈H₈)Fe(CO)₃. It is an orange, diamagnetic solid and is known for its unique structure where the iron center is coordinated to a cyclooctatetraene ligand and three carbonyl groups . This compound is a member of the (diene)Fe(CO)₃ complexes and is notable for its stability and reactivity in various chemical processes .
Wissenschaftliche Forschungsanwendungen
Tricarbonyl(cyclooctatetraene)iron has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Cyclooctatetraene Iron Tricarbonyl, also known as (Cyclooctatetraene)iron tricarbonyl or Tricarbonyl(cyclooctatetraene)iron(II), is an organoiron compound
Action Environment
The action, efficacy, and stability of Cyclooctatetraene Iron Tricarbonyl are likely to be influenced by a variety of environmental factors. These could include temperature, pH, the presence of other reactants, and the specific physical and chemical properties of the environment. For example, the compound is known to be an orange, diamagnetic solid , suggesting that it could be sensitive to changes in temperature or pressure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tricarbonyl(cyclooctatetraene)iron can be synthesized through the reaction of cyclooctatetraene with iron pentacarbonyl. The reaction typically involves heating the reactants under reflux conditions in an inert atmosphere to prevent oxidation . The general reaction is as follows:
C8H8+Fe(CO)5→(C8H8)Fe(CO)3+2CO
The product is then purified through recrystallization or sublimation to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for Tricarbonyl(cyclooctatetraene)iron are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Tricarbonyl(cyclooctatetraene)iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different iron oxidation states.
Reduction: It can be reduced to form iron(0) complexes.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of iron complexes with different ligands, while oxidation and reduction reactions can produce iron(III) or iron(0) species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadienyl iron dicarbonyl dimer: Another organoiron compound with similar catalytic properties.
Iron pentacarbonyl: A precursor used in the synthesis of Tricarbonyl(cyclooctatetraene)iron and other iron carbonyl complexes.
Diironnonacarbonyl: A related iron carbonyl complex with different reactivity and applications.
Uniqueness
Tricarbonyl(cyclooctatetraene)iron is unique due to its stable coordination with the cyclooctatetraene ligand, which imparts distinct reactivity and stability compared to other iron carbonyl complexes. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
12093-05-9 |
|---|---|
Molekularformel |
C11H14FeO3 |
Molekulargewicht |
250.07 g/mol |
IUPAC-Name |
cyclooctatetraene;formaldehyde;iron |
InChI |
InChI=1S/C8H8.3CH2O.Fe/c1-2-4-6-8-7-5-3-1;3*1-2;/h1-8H;3*1H2;/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-;;;; |
InChI-Schlüssel |
VKMWLPMIRGHDAA-JGZYGLCTSA-N |
SMILES |
C=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe] |
Isomerische SMILES |
C=O.C=O.C=O.C\1=C\C=C/C=C\C=C1.[Fe] |
Kanonische SMILES |
C=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid](/img/structure/B80108.png)
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
